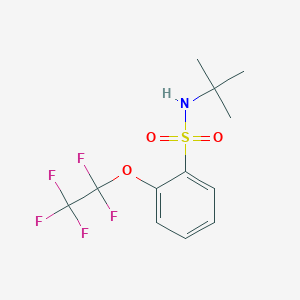
1,2,5,6-Tetrahydro-2,6-dioxo-4-(trifluoromethyl)-3-pyridinecarbonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,2,5,6-Tetrahydro-2,6-dioxo-4-(trifluoromethyl)-3-pyridinecarbonitrile (THD-TFP) is a synthetic organic compound that has gained increased attention due to its potential applications in scientific research. This compound has been studied for its ability to act as an inhibitor of enzymes, as well as its ability to interact with and modulate various biological systems.
科学研究应用
1,2,5,6-Tetrahydro-2,6-dioxo-4-(trifluoromethyl)-3-pyridinecarbonitrile has been studied for its potential applications in scientific research. It has been shown to act as an inhibitor of enzymes, including cytochrome P450 (CYP) enzymes, and has been used to study the mechanism of action of various drugs. It has also been used as a tool in the study of neurotransmitter receptors and ion channels, as well as in the study of protein-protein interactions. Additionally, 1,2,5,6-Tetrahydro-2,6-dioxo-4-(trifluoromethyl)-3-pyridinecarbonitrile has been used in the study of protein kinases and their role in the regulation of cell proliferation and apoptosis.
作用机制
The mechanism of action of 1,2,5,6-Tetrahydro-2,6-dioxo-4-(trifluoromethyl)-3-pyridinecarbonitrile is not fully understood. However, it is believed to act as an inhibitor of CYP enzymes, which are involved in the metabolism of drugs and other compounds. In addition, it is believed to interact with and modulate various biological systems, including neurotransmitter receptors and ion channels.
Biochemical and Physiological Effects
The biochemical and physiological effects of 1,2,5,6-Tetrahydro-2,6-dioxo-4-(trifluoromethyl)-3-pyridinecarbonitrile have not been extensively studied. However, it has been shown to inhibit the activity of CYP enzymes, which are involved in the metabolism of drugs and other compounds. Additionally, it has been shown to interact with and modulate various biological systems, including neurotransmitter receptors and ion channels.
实验室实验的优点和局限性
1,2,5,6-Tetrahydro-2,6-dioxo-4-(trifluoromethyl)-3-pyridinecarbonitrile has several advantages for use in laboratory experiments. It is relatively inexpensive and easy to synthesize, and has been shown to act as an inhibitor of enzymes, as well as interact with and modulate various biological systems. However, the mechanism of action of 1,2,5,6-Tetrahydro-2,6-dioxo-4-(trifluoromethyl)-3-pyridinecarbonitrile is not fully understood, and its biochemical and physiological effects have not been extensively studied.
未来方向
Future research on 1,2,5,6-Tetrahydro-2,6-dioxo-4-(trifluoromethyl)-3-pyridinecarbonitrile should focus on further elucidating its mechanism of action, as well as its biochemical and physiological effects. Additionally, further research should be conducted to explore its potential applications in drug development, as well as its potential use as a tool in the study of protein-protein interactions. Furthermore, research should be conducted to explore its potential use in the study of protein kinases and their role in the regulation of cell proliferation and apoptosis. Finally, research should be conducted to explore its potential use in the development of new therapeutic agents.
合成方法
1,2,5,6-Tetrahydro-2,6-dioxo-4-(trifluoromethyl)-3-pyridinecarbonitrile is synthesized through a three-step process that begins with the reaction of 2-bromo-6-trifluoromethylpyridine with potassium carbonate in an aqueous solution. This reaction yields 2,6-dioxo-4-(trifluoromethyl)-3-pyridinecarbonitrile, which is then reacted with 1,2,5,6-tetrahydropyridazine in the presence of potassium hydroxide to form 1,2,5,6-tetrahydro-2,6-dioxo-4-(trifluoromethyl)-3-pyridinecarbonitrile.
属性
IUPAC Name |
2,6-dioxo-4-(trifluoromethyl)-3H-pyridine-5-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3F3N2O2/c8-7(9,10)4-1-5(13)12-6(14)3(4)2-11/h1H2,(H,12,13,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KSTPCOLSURBHDU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=C(C(=O)NC1=O)C#N)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3F3N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.11 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,2,5,6-Tetrahydro-2,6-dioxo-4-(trifluoromethyl)-3-pyridinecarbonitrile | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。







![(2S-Trans)- 4-[[(1,1-Dimethylethoxy)carbonyl]oxy]-1,2-pyrrolidinedicarboxylic acid 1-(t-butyl) 2-ethyl ester](/img/structure/B6311822.png)






